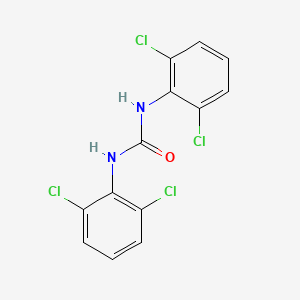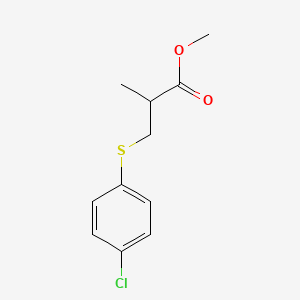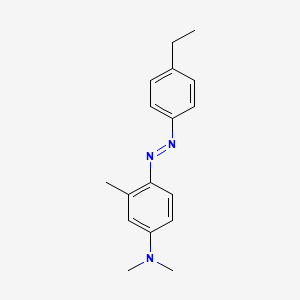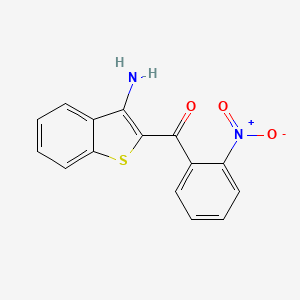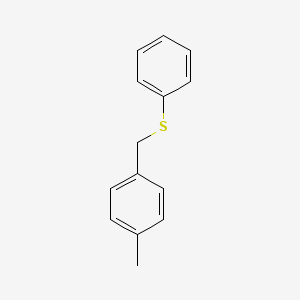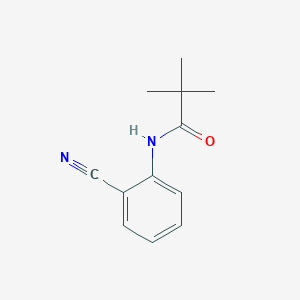
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide is a chemical compound that belongs to the class of pyridinium salts. These compounds are characterized by the presence of a positively charged nitrogen atom within a pyridine ring. The hydrobromide salt form enhances the compound’s solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide typically involves the reaction of pyridine with a suitable alkylating agent, followed by the addition of hydrobromic acid to form the hydrobromide salt. One common synthetic route is as follows:
Alkylation of Pyridine: Pyridine is reacted with 1-bromo-2-propanone under basic conditions to form 1-(2-oxopropyl)pyridinium bromide.
Formation of Hydrobromide Salt: The resulting pyridinium bromide is treated with hydrobromic acid to yield this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl group, where nucleophiles such as amines or thiols replace the bromide ion, forming new derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include pyridine N-oxide derivatives, reduced pyridinium compounds, and various substituted derivatives.
Applications De Recherche Scientifique
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the development of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ring can form electrostatic interactions with negatively charged amino acid residues in proteins, influencing their activity. Additionally, the carbonyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide can be compared with other pyridinium salts and related compounds, such as:
1-(Pyridin-2-yl)propan-1-one: Similar in structure but lacks the positively charged nitrogen atom, resulting in different chemical properties and reactivity.
2-Acetylpyridine: Contains an acetyl group instead of the propan-2-one moiety, leading to variations in its chemical behavior and applications.
1-(Pyridin-2-yl)propan-2-one:
The uniqueness of this compound lies in its combination of a positively charged pyridinium ring and a carbonyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H11BrNO+ |
|---|---|
Poids moléculaire |
217.08 g/mol |
Nom IUPAC |
1-pyridin-1-ium-1-ylpropan-2-one;hydrobromide |
InChI |
InChI=1S/C8H10NO.BrH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1; |
Clé InChI |
RBFIDROZWYVUGX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C[N+]1=CC=CC=C1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)
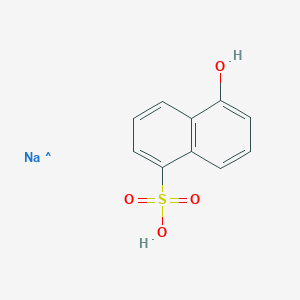
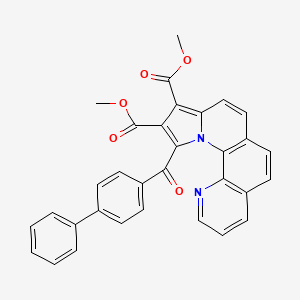

![Pentacyclo[6.6.6.0(2,7).0(9,14).0(15,20)]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde](/img/structure/B15075018.png)
